Guvacine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H10BrNO2 |

|---|---|

Molecular Weight |

208.05 g/mol |

IUPAC Name |

1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrobromide |

InChI |

InChI=1S/C6H9NO2.BrH/c8-6(9)5-2-1-3-7-4-5;/h2,7H,1,3-4H2,(H,8,9);1H |

InChI Key |

CAQYXXITPFGYGT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(=C1)C(=O)O.Br |

Synonyms |

guvacine guvacine hydrobromide guvacine hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Guvacine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacine hydrobromide, an alkaloid derived from the nut of the Areca catechu palm, is a competitive inhibitor of γ-aminobutyric acid (GABA) transporters (GATs). By blocking the reuptake of GABA from the synaptic cleft, guvacine potentiates GABAergic neurotransmission. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological properties, the experimental protocols used to elucidate its function, and its effects on synaptic activity. The information presented is intended to serve as a technical resource for researchers and professionals involved in neuroscience and drug development.

Core Mechanism of Action: Inhibition of GABA Transporters

The primary mechanism of action of guvacine is the competitive inhibition of GABA transporters. GATs are a family of sodium- and chloride-dependent transmembrane proteins responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This reuptake process is crucial for terminating GABAergic signaling and maintaining low extracellular GABA concentrations.

Guvacine mimics the structure of GABA, allowing it to bind to the active site of GATs. However, it is not transported as efficiently as GABA, leading to a blockade of the transporter. This inhibition of GABA reuptake results in an increased concentration and prolonged presence of GABA in the synaptic cleft, thereby enhancing the activation of postsynaptic GABA receptors and potentiating inhibitory neurotransmission. It is important to note that guvacine has no significant affinity for GABA receptors themselves.[1][2]

Signaling Pathway of Guvacine Action

The following diagram illustrates the effect of guvacine on a GABAergic synapse. In a typical synapse, GABA is released from the presynaptic terminal and binds to postsynaptic GABA receptors. GATs on the presynaptic terminal and surrounding astrocytes then clear GABA from the synaptic cleft. Guvacine blocks these transporters, leading to an accumulation of GABA.

Quantitative Pharmacological Data

The inhibitory potency of guvacine has been quantified against various GAT subtypes from different species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. This data demonstrates that guvacine exhibits a modest selectivity for GAT-1 over other subtypes.

| Transporter Subtype | Species | IC50 (µM) | Reference |

| GAT-1 | Human | 14 | [3] |

| GAT-1 | Rat | 39 | [3] |

| GAT-2 | Rat | 58 | [3] |

| GAT-3 | Human | 119 | [3] |

| GAT-3 | Rat | 378 | [3] |

| BGT-1 | Human | 1870 | [3] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of guvacine.

[³H]GABA Uptake Assay in Transfected Mammalian Cells

This assay is the primary method for determining the inhibitory potency (IC50) of compounds like guvacine on specific GAT subtypes. The protocol involves expressing a single GAT subtype in a cell line that does not endogenously express GABA transporters, such as Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells.

Objective: To measure the inhibition of [³H]GABA uptake by guvacine in cells stably expressing a specific GAT subtype.

Materials:

-

HEK-293 or CHO cells stably transfected with the cDNA for the desired GAT subtype (e.g., hGAT-1, rGAT-1, rGAT-2, hGAT-3, rGAT-3, or hBGT-1).

-

Culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection agent like G418).

-

Assay Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

-

[³H]GABA (radioligand).

-

Unlabeled GABA.

-

This compound.

-

Scintillation fluid.

-

96-well microplates.

Procedure:

-

Cell Culture: Culture the stably transfected cells in appropriate medium until they reach confluence in 96-well plates.

-

Assay Preparation: On the day of the assay, wash the cells twice with the assay buffer.

-

Inhibition: Add varying concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 20 minutes) at room temperature.

-

Uptake Initiation: Initiate GABA uptake by adding a fixed concentration of [³H]GABA (e.g., 10-50 nM) to each well. For competition assays, a mixture of [³H]GABA and a low concentration of unlabeled GABA is often used.

-

Incubation: Incubate the plates for a short period (e.g., 10-20 minutes) at room temperature to allow for GABA uptake.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH) and add scintillation fluid.

-

Data Analysis: Measure the radioactivity in each well using a scintillation counter. The IC50 value is calculated by plotting the percentage of inhibition of [³H]GABA uptake against the logarithm of the guvacine concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters, such as GABA, in the brain of a living animal. This method can be used to assess the effect of guvacine on synaptic GABA levels.

Objective: To measure the change in extracellular GABA concentration in a specific brain region following the administration of guvacine.

Materials:

-

Anesthetized or freely moving rat.

-

Stereotaxic apparatus.

-

Microdialysis probe.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound.

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with fluorescence or mass spectrometry detection.

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or striatum) of the rat using a stereotaxic apparatus.

-

Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect baseline dialysate samples for a period of time to establish a stable baseline of extracellular GABA concentration.

-

Drug Administration: Administer this compound, either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Sample Analysis: Analyze the GABA concentration in the collected dialysate samples using HPLC.

-

Data Analysis: Express the GABA concentrations as a percentage of the baseline and plot the changes over time to determine the effect of guvacine.

Electrophysiology: Whole-Cell Patch-Clamp Recording

Whole-cell patch-clamp recording is a technique that allows for the measurement of ion currents across the membrane of a single neuron. This method can be used to directly assess the impact of guvacine on GABAergic synaptic currents.

Objective: To record spontaneous or evoked inhibitory postsynaptic currents (IPSCs) in a neuron before and after the application of guvacine.

Materials:

-

Brain slices containing the neurons of interest.

-

Recording chamber with continuous perfusion of aCSF.

-

Patch-clamp amplifier and data acquisition system.

-

Glass micropipettes.

-

Internal solution for the micropipette (containing a high concentration of chloride to allow for the recording of GABAergic currents).

-

This compound.

Procedure:

-

Slice Preparation: Prepare acute brain slices from the region of interest.

-

Recording Setup: Place a slice in the recording chamber and identify a neuron for recording.

-

Patching: Form a high-resistance seal between the micropipette and the neuron's membrane and then rupture the membrane to achieve the whole-cell configuration.

-

Baseline Recording: Record baseline spontaneous IPSCs or evoke IPSCs by stimulating nearby inhibitory interneurons.

-

Drug Application: Perfuse the slice with aCSF containing this compound.

-

Recording during Drug Application: Continue to record IPSCs to observe any changes in their amplitude, frequency, or decay kinetics.

-

Data Analysis: Analyze the recorded currents to determine the effect of guvacine on the strength and duration of GABAergic inhibition. An increase in the duration of IPSCs is expected as guvacine slows the clearance of GABA from the synapse.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for key experimental procedures used in the study of guvacine.

Conclusion

This compound serves as a valuable pharmacological tool for the study of the GABAergic system. Its well-characterized mechanism as a competitive inhibitor of GABA transporters allows for the targeted potentiation of GABAergic neurotransmission. The experimental protocols detailed in this guide provide a framework for the continued investigation of GAT inhibitors and their potential therapeutic applications in neurological and psychiatric disorders characterized by deficits in GABAergic signaling. A thorough understanding of its mechanism of action is essential for the design and development of novel and more selective GAT inhibitors with improved therapeutic profiles.

References

- 1. In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Primary Target of Guvacine Hydrobromide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the primary molecular target of Guvacine hydrobromide, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and associated experimental workflows.

Primary Molecular Target Identification

Guvacine, a pyridine alkaloid derived from the areca nut, functions as a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[1][2][3][4] Its primary molecular targets are the presynaptic GABA reuptake transporters (GATs).[5][6] Guvacine selectively binds to these transporters, preventing the reuptake of GABA from the synaptic cleft, thereby increasing the concentration of GABA available to bind to postsynaptic receptors.[5][6] It has been demonstrated to be a competitive inhibitor of GABA transport. While it is a potent inhibitor of GABA uptake, it is reported to be weak or inactive as a GABA receptor agonist and does not inhibit sodium-independent GABA binding.

The primary target among the GABA transporters is GABA Transporter 1 (GAT-1) , for which Guvacine displays the highest affinity.[7] It also inhibits GAT-2 and GAT-3, but with lower potency.[1][2][3][8]

Mechanism of Action: Inhibition of GABA Reuptake

GABA transporters are critical for regulating neurotransmission by clearing GABA from the synaptic cleft.[9] These transporters, including GAT-1, GAT-2, GAT-3, and Betaine/GABA Transporter 1 (BGT-1), are sodium (Na+) and chloride (Cl−) dependent proteins that sequester GABA in presynaptic terminals and surrounding glial cells.[9] By blocking GAT-1, Guvacine effectively increases the duration and concentration of GABA in the synapse, enhancing inhibitory signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Guvacine - Lifeasible [lifeasible.com]

- 3. This compound|CAS 6027-92-5|DC Chemicals [dcchemicals.com]

- 4. Guvacine | CAS#:498-96-4 | Chemsrc [chemsrc.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Guvacine - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Guvacine Hydrobromide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacine hydrobromide is the hydrobromide salt of guvacine, a naturally occurring alkaloid found in the nut of the areca palm (Areca catechu). It is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, primarily targeting the GABA transporters (GATs). By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound effectively increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. This mechanism of action makes it a valuable tool in neuroscience research and a potential lead compound in the development of therapeutics for neurological and psychiatric disorders.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed experimental protocols for its synthesis and for assessing its inhibitory activity on GABA transporters, as well as a summary of its in vivo applications.

Chemical Structure and Properties

Guvacine is a tetrahydropyridine derivative, and its hydrobromide salt is formed by the reaction of guvacine with hydrobromic acid.

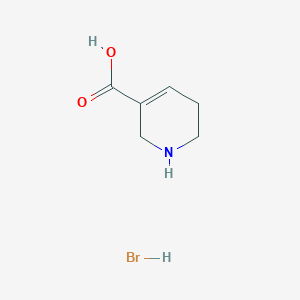

Chemical Structure:

Caption: 2D structure of Guvacine and its association with Hydrobromide.

Physicochemical Properties

A summary of the key physicochemical properties of guvacine and its hydrobromide salt is presented in the table below.

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C6H10BrNO2 | [1] |

| Molecular Weight | 208.05 g/mol | [1] |

| CAS Number | 6027-92-5 | [1] |

| Guvacine (Free Base) | ||

| Molecular Formula | C6H9NO2 | [2] |

| Molecular Weight | 127.14 g/mol | [2] |

| Melting Point | 306-309 °C | [2] |

| Guvacine Hydrochloride (for pKa estimation) | ||

| pKa (Strongest Acidic) | 3.57 | [3] |

| pKa (Strongest Basic) | 9.77 | [3] |

Biological Activity: GABA Transporter Inhibition

This compound is a competitive inhibitor of GABA transporters, with varying affinities for the different subtypes. The inhibitory potencies (IC50) against rat GAT subtypes are summarized below.

| Transporter Subtype | IC50 (µM) | Reference |

| rat GAT-1 | 39 | [4] |

| rat GAT-2 | 58 | [4] |

| rat GAT-3 | 378 | [4] |

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of GABA reuptake from the synaptic cleft. This leads to an increased concentration of GABA available to bind to postsynaptic GABA receptors (GABA-A and GABA-B), resulting in enhanced inhibitory neurotransmission.

Caption: this compound inhibits GABA transporters (GATs).

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of Guvacine (Illustrative Method)

A common route to synthesize tetrahydropyridine derivatives involves the modification of pyridine precursors. One potential, though not explicitly detailed for guvacine, involves the partial reduction and functionalization of a suitable pyridine-3-carboxylic acid derivative. Due to the complexity and potential hazards of these reactions, it is crucial to consult detailed synthetic organic chemistry literature and perform a thorough risk assessment before attempting the synthesis.

Step 2: Formation of the Hydrobromide Salt

Materials:

-

Guvacine (free base)

-

Hydrobromic acid (HBr), 48% aqueous solution or HBr in a suitable organic solvent (e.g., acetic acid)

-

Anhydrous diethyl ether or other suitable non-polar solvent for precipitation

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying apparatus (e.g., vacuum oven)

Procedure:

-

Dissolve a known quantity of guvacine in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) in the reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrobromic acid to the stirred solution. The amount of HBr should be calculated based on the molar quantity of guvacine.

-

Continue stirring the mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure complete salt formation.

-

If the product does not precipitate spontaneously, slowly add a non-polar solvent like anhydrous diethyl ether until a precipitate forms.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials or impurities.

-

Dry the product under vacuum to obtain the final this compound salt.

Note: This is a generalized procedure. The specific solvents, reaction times, and purification methods should be optimized based on the scale of the reaction and the desired purity of the final product.

GABA Uptake Inhibition Assay

This protocol describes a common method for assessing the inhibitory effect of this compound on GABA uptake in rat brain synaptosomes using a radiolabeled ligand.

Materials:

-

Rat brain tissue (e.g., cortex or whole brain)

-

[³H]GABA (radiolabeled gamma-aminobutyric acid)

-

This compound

-

Sucrose solution (0.32 M)

-

Krebs-Ringer-HEPES buffer (pH 7.4)

-

Scintillation cocktail

-

Homogenizer

-

Centrifuge

-

Scintillation counter

-

96-well filter plates

Experimental Workflow:

Caption: Workflow for a GABA uptake inhibition assay.

Procedure:

-

Preparation of Synaptosomes:

-

Homogenize fresh or frozen rat brain tissue in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.

-

-

Uptake Assay:

-

Pre-incubate the synaptosomal suspension at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the uptake reaction by adding a mixture of [³H]GABA and varying concentrations of this compound (or vehicle for control).

-

Incubate the mixture at 37°C for a defined period (e.g., 5-15 minutes).

-

-

Termination and Measurement:

-

Terminate the uptake by rapid filtration through a 96-well filter plate, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

-

Allow the filters to dry, then add a scintillation cocktail to each well.

-

Quantify the amount of [³H]GABA taken up by the synaptosomes using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage inhibition of [³H]GABA uptake at each concentration of this compound compared to the control.

-

Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Studies: Anticonvulsant Activity

This compound and its derivatives have been investigated for their anticonvulsant properties in various animal models of epilepsy. A common model is the pentylenetetrazol (PTZ)-induced seizure model in rodents.

Experimental Design:

Caption: Workflow for an in vivo anticonvulsant study.

Procedure:

-

Animal Preparation:

-

Acclimatize rodents (e.g., mice or rats) to the experimental environment for a sufficient period.

-

Randomly assign animals to different treatment groups (e.g., vehicle control, different doses of this compound).

-

-

Drug Administration:

-

Administer this compound or the vehicle via a suitable route (e.g., intraperitoneal injection).

-

Allow for a predetermined pretreatment time for the drug to be absorbed and distributed.

-

-

Seizure Induction:

-

Administer a convulsive dose of PTZ to induce seizures.

-

-

Observation and Scoring:

-

Immediately after PTZ administration, observe each animal individually for a set period (e.g., 30 minutes).

-

Record the latency to the first seizure, the duration of seizures, and the severity of seizures using a standardized scoring system (e.g., Racine scale).

-

-

Data Analysis:

-

Compare the seizure parameters between the this compound-treated groups and the vehicle control group using appropriate statistical tests.

-

A significant increase in seizure latency and a decrease in seizure duration and severity in the drug-treated groups would indicate anticonvulsant activity.

-

Conclusion

This compound serves as a critical pharmacological tool for investigating the role of GABAergic neurotransmission in the central nervous system. Its well-characterized inhibitory activity on GABA transporters makes it an invaluable compound for in vitro and in vivo studies. The information and protocols provided in this guide are intended to support researchers in the effective use of this compound in their scientific endeavors. As with any experimental work, it is imperative to adhere to all applicable safety guidelines and to consult original research articles for specific details and potential modifications to the described methodologies.

References

An In-depth Technical Guide to the Endogenous Function of Guvacine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacine, a pyridine alkaloid originating from the nut of Areca catechu, is a notable neuroactive compound primarily recognized for its role as a competitive inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs). This technical guide provides a comprehensive overview of the endogenous function of Guvacine hydrobromide, focusing on its mechanism of action, its impact on the GABAergic system, and the experimental methodologies used to characterize its activity. By inhibiting the reuptake of GABA from the synaptic cleft, Guvacine effectively increases the extracellular concentration of this principal inhibitory neurotransmitter, thereby potentiating GABAergic neurotransmission. This document details the quantitative parameters of Guvacine's interaction with various GABA transporter subtypes and presents the established experimental protocols for its study, including in vitro uptake assays, in vivo microdialysis, and electrophysiological recordings. The information is intended to serve as a detailed resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Guvacine is a tetrahydropyridine alkaloid that has been identified as a key psychoactive component of the areca nut.[1] Structurally, it is the N-demethylated derivative of arecaidine.[1] While the physiological effects of areca nut consumption are complex and involve multiple compounds, the specific neuropharmacological action of Guvacine has been pinpointed to the modulation of the GABAergic system. Unlike many neuroactive agents, Guvacine does not directly interact with GABA receptors.[2][3][4] Instead, its primary endogenous function is the inhibition of GABA reuptake from the synaptic cleft and extracellular space.[1][2][3] This action is mediated through its competitive binding to GABA transporters (GATs), which are responsible for clearing GABA and terminating its inhibitory signal.[2][5] By blocking these transporters, Guvacine elevates ambient GABA levels, leading to enhanced activation of both synaptic and extrasynaptic GABA receptors. The hydrobromide salt of Guvacine is frequently used in research settings due to its increased stability and solubility in aqueous solutions.

Mechanism of Action: Inhibition of GABA Transporters

The termination of GABAergic neurotransmission is predominantly achieved through the rapid uptake of GABA from the synaptic cleft by high-affinity, sodium- and chloride-dependent GABA transporters (GATs).[5] Molecular cloning has identified four distinct GATs in mammals: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1).[5] Guvacine acts as a competitive inhibitor at these transporters, with a notable, albeit modest, selectivity for certain subtypes.[6]

Guvacine's inhibitory action leads to a prolongation of the presence of GABA in the synaptic cleft, thereby increasing the activation of postsynaptic GABA-A and GABA-B receptors. This potentiation of GABAergic signaling results in an overall inhibitory effect on neuronal excitability. It is important to note that Guvacine has been found to have poor penetration of the blood-brain barrier, which has limited its systemic therapeutic application but makes it a valuable tool for in vitro and direct administration studies.[1]

Quantitative Data: Inhibitory Potency of Guvacine

The efficacy of Guvacine as a GAT inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of Guvacine required to inhibit 50% of the GABA transport activity. The IC50 values vary depending on the specific GAT subtype and the species from which the transporter was cloned.

| Transporter Subtype | Species | IC50 (μM) | Reference(s) |

| GAT-1 | Human | 14 | [6] |

| Rat | 39 | [6][7][8][9] | |

| GAT-2 | Rat | 58 | [6][7][8][9] |

| GAT-3 | Human | 119 | [6] |

| Rat | 378 | [6][7][8][9] | |

| BGT-1 | Human | 1870 | [6] |

Signaling Pathways and Experimental Workflows

GABAergic Synaptic Transmission and Guvacine's Point of Intervention

Caption: GABAergic synapse showing synthesis, release, and reuptake of GABA, with Guvacine inhibiting GATs.

Experimental Workflow: In Vitro GABA Uptake Assay

Caption: Workflow for determining Guvacine's IC50 using a radiolabeled GABA uptake assay.

Detailed Experimental Protocols

In Vitro GABA Uptake Assay in Synaptosomes

This protocol is adapted from methodologies used to assess GABA transporter activity in isolated nerve terminals (synaptosomes).

1. Preparation of Synaptosomes:

-

Euthanize adult rats (e.g., Wistar) via decapitation and rapidly dissect the cerebral cortex or thalamus on ice.

-

Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer) and determine protein concentration using a standard assay (e.g., Bradford).

2. GABA Uptake Assay:

-

Dilute the synaptosomal suspension to a final protein concentration of approximately 0.1 mg/mL in the assay buffer.

-

Pre-incubate aliquots of the synaptosomal suspension for 10 minutes at 37°C with varying concentrations of this compound (e.g., 1 µM to 1 mM) or vehicle (for control).

-

Initiate the uptake by adding a mixture of unlabeled GABA and [³H]GABA (final concentration of GABA, e.g., 50 nM).

-

Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C, ensuring measurements are within the linear phase of uptake.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) followed by three rapid washes with ice-cold buffer to remove extracellular radiolabel.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific uptake by subtracting the radioactivity in samples incubated at 4°C (non-specific uptake) from the total uptake.

-

Express the data as a percentage of the control (vehicle-treated) uptake.

-

Plot the percentage of inhibition against the logarithm of Guvacine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Microdialysis for Extracellular GABA Measurement

This protocol outlines the general procedure for measuring Guvacine's effect on extracellular GABA levels in the brain of a freely moving rat.

1. Surgical Implantation of Guide Cannula:

-

Anesthetize the rat (e.g., with isoflurane) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, striatum).

-

Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

2. Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane) through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of 1-2 hours, then collect baseline dialysate samples (e.g., every 20 minutes).

-

Administer this compound through the microdialysis probe (retrodialysis) by dissolving it in the aCSF at a known concentration.

-

Continue collecting dialysate samples to measure the change in extracellular GABA concentration over time.

3. Sample Analysis:

-

Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection, typically after derivatization (e.g., with o-phthaldialdehyde, OPA).

-

Quantify GABA levels by comparing them to a standard curve.

4. Data Analysis:

-

Express the post-administration GABA concentrations as a percentage of the average baseline concentration.

-

Analyze the time course of GABA level changes to determine the magnitude and duration of Guvacine's effect.

Electrophysiological Recording of GABAergic Currents

This protocol describes how to measure the effect of Guvacine on GABA-mediated inhibitory postsynaptic currents (IPSCs) in acute brain slices.

1. Acute Brain Slice Preparation:

-

Anesthetize the animal (e.g., mouse or rat) and perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution.

-

Rapidly decapitate the animal, extract the brain, and place it in the ice-cold cutting solution.

-

Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.

2. Whole-Cell Patch-Clamp Recording:

-

Transfer a slice to the recording chamber of a microscope and continuously perfuse with oxygenated aCSF at 30-32°C.

-

Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.

-

Obtain whole-cell patch-clamp recordings from target neurons using borosilicate glass pipettes filled with an appropriate internal solution.

-

Record spontaneous or evoked IPSCs in voltage-clamp mode. Evoked IPSCs can be elicited by electrical stimulation of nearby inhibitory interneurons.

3. Drug Application and Data Acquisition:

-

Establish a stable baseline recording of IPSCs.

-

Bath-apply this compound at a known concentration to the slice.

-

Record the changes in the amplitude, frequency, and decay kinetics of the IPSCs.

-

After the drug effect has been observed, wash out the Guvacine to see if the effects are reversible.

4. Data Analysis:

-

Use electrophysiology software to detect and analyze IPSC events.

-

Compare the average IPSC amplitude, frequency, and decay time constant before, during, and after Guvacine application using appropriate statistical tests (e.g., paired t-test or ANOVA). An increase in IPSC duration or amplitude would indicate a potentiation of GABAergic transmission.

Conclusion

This compound serves as a specific and valuable pharmacological tool for the investigation of the GABAergic system. Its well-characterized function as a competitive inhibitor of GABA transporters allows for the targeted modulation of extracellular GABA levels. The quantitative data on its inhibitory potency across different GAT subtypes, combined with the detailed experimental protocols provided herein, offer a solid foundation for researchers and drug development professionals. Understanding the endogenous function of Guvacine and the methodologies to study it is crucial for elucidating the role of GABAergic neurotransmission in health and disease, and for the development of novel therapeutic agents targeting the GABA transporter system.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An in vivo microdialysis characterization of extracellular dopamine and GABA in dorsolateral striatum of awake freely moving and halothane anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Whole-cell Currents Induced by Puff Application of GABA in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABA transporter heterogeneity: pharmacology and cellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo microdialysis [bio-protocol.org]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute slice preparation and electrophysiology [bio-protocol.org]

Guvacine Hydrobromide: An In-depth Technical Guide to its Role in GABAergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The precise regulation of GABAergic signaling is vital for normal brain function, and its dysregulation is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.

One of the key mechanisms governing the duration and spatial extent of GABAergic transmission is the reuptake of GABA from the synaptic cleft by GABA transporters (GATs). Guvacine, a pyridine alkaloid naturally found in the areca nut, and its hydrobromide salt, are potent inhibitors of these transporters.[1] By blocking the reuptake of GABA, guvacine effectively increases the concentration and prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission.

This technical guide provides a comprehensive overview of the role of guvacine hydrobromide in GABAergic neurotransmission. It details its mechanism of action, presents quantitative data on its interaction with GABA transporters, outlines key experimental protocols for its study, and provides visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the sodium- and chloride-dependent GABA transporters (GATs).[2] These transporters are responsible for clearing GABA from the synaptic cleft, a critical step in terminating the inhibitory signal. By binding to GATs, guvacine prevents the reuptake of GABA into presynaptic neurons and surrounding glial cells.[2] This leads to an accumulation of GABA in the extracellular space, resulting in a prolonged activation of postsynaptic GABA receptors (GABA-A and GABA-B) and an overall enhancement of inhibitory signaling. Guvacine has been shown to have no significant affinity for GABA receptors themselves, acting specifically as a GABA reuptake inhibitor.[2][3]

Guvacine exhibits a degree of selectivity for different GAT subtypes, with a preference for GAT-1.[4][5][6] The four main GABA transporter subtypes are GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).

Quantitative Data

The inhibitory potency of this compound on various GABA transporters has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

| Compound | Transporter | Species | IC50 (µM) | Reference |

| Guvacine Hydrochloride | hGAT-1 | Human | 14 | [4][5][6] |

| Guvacine Hydrochloride | rGAT-1 | Rat | 39 | [5][7] |

| Guvacine Hydrochloride | rGAT-2 | Rat | 58 | [5][7] |

| Guvacine Hydrochloride | hGAT-3 | Human | 119 | [4][5][6] |

| Guvacine Hydrochloride | rGAT-3 | Rat | 378 | [5][7] |

| Guvacine Hydrochloride | hBGT-1 | Human | 1870 | [4][5][6] |

Note: Data for this compound is often used interchangeably with guvacine hydrochloride in the literature, as the active moiety is guvacine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the GABAergic system.

Synaptosome Preparation and GABA Uptake Assay

This protocol describes the isolation of synaptosomes (sealed nerve terminals) from brain tissue and their use in a [³H]GABA uptake assay to determine the inhibitory activity of compounds like guvacine.

Materials:

-

Fresh or frozen brain tissue (e.g., rat cortex or hippocampus)

-

Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

-

Krebs-HEPES buffer (KHB: 124 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 2.5 mM CaCl₂, 25 mM HEPES, 10 mM D-glucose, pH 7.4)

-

[³H]GABA (radiolabeled gamma-aminobutyric acid)

-

This compound solutions of varying concentrations

-

Scintillation fluid

-

Glass-Teflon homogenizer

-

Refrigerated centrifuge

-

Liquid scintillation counter

Procedure:

-

Homogenization: Homogenize the brain tissue in ice-cold sucrose buffer.

-

Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Synaptosome Pelletization: Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

Washing: Resuspend the synaptosome pellet in fresh, ice-cold sucrose buffer and repeat the centrifugation step.

-

Final Resuspension: Resuspend the final synaptosome pellet in KHB to a protein concentration of approximately 0.5-1.0 mg/mL.

-

Pre-incubation: Pre-incubate aliquots of the synaptosome suspension with varying concentrations of this compound or vehicle control for 10-15 minutes at 37°C.

-

Initiation of Uptake: Initiate GABA uptake by adding a known concentration of [³H]GABA to each aliquot.

-

Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake.

-

Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold KHB to remove extracellular [³H]GABA.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of [³H]GABA uptake for each concentration of this compound and determine the IC50 value.

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure the effect of this compound on extracellular GABA levels in a specific brain region of a freely moving animal.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Surgical instruments

-

Anesthesia

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution for perfusion

-

HPLC system with fluorescence or mass spectrometry detection for GABA analysis

-

Fraction collector

Procedure:

-

Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus, striatum).

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.

-

Drug Administration: After establishing a stable baseline, switch the perfusion medium to aCSF containing a known concentration of this compound.

-

Sample Collection: Continue to collect dialysate samples for a defined period during and after drug administration.

-

GABA Analysis: Analyze the GABA concentration in the collected dialysate samples using a sensitive analytical method such as HPLC with fluorescence detection after derivatization or LC-MS/MS.

-

Data Analysis: Express the GABA concentrations as a percentage of the baseline levels and plot the time course of the effect of this compound on extracellular GABA.

Mandatory Visualizations

Signaling Pathway

Caption: GABAergic Synapse and the Site of Action of this compound.

Experimental Workflow

Caption: Experimental Workflow for a [³H]GABA Uptake Inhibition Assay.

Conclusion

This compound serves as a valuable pharmacological tool for the study of GABAergic neurotransmission. Its ability to selectively inhibit GABA transporters, particularly GAT-1, allows for the targeted manipulation of synaptic GABA levels. This property makes it instrumental in elucidating the role of GABA reuptake in both physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of guvacine and other GAT inhibitors. A thorough understanding of the mechanism and quantitative effects of compounds like this compound is essential for the development of novel therapeutic strategies targeting the GABAergic system for a range of neurological and psychiatric disorders. Further research focusing on the in vivo effects of guvacine on extracellular GABA levels in different brain regions will continue to refine our understanding of its pharmacological profile and therapeutic potential.

References

- 1. A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Guvacine hydrochloride | CAS 6027-91-4 | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

Guvacine Hydrobromide: A Technical Pharmacology Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacine, a pyridine alkaloid naturally occurring in the nut of the Areca catechu palm, is a competitive inhibitor of γ-aminobutyric acid (GABA) uptake.[1] Its hydrobromide salt is a frequently used form in pharmacological research. This technical guide provides an in-depth overview of the pharmacology of Guvacine hydrobromide, focusing on its mechanism of action, pharmacodynamics, and available pharmacokinetic data. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to support researchers in the fields of neuroscience and drug development. While Guvacine has been a valuable tool for studying the GABAergic system, it is important to note that it is an experimental drug with no approved clinical indications.[1]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of GABA transporters (GATs).[1][2] GATs are crucial components of the GABAergic synapse, responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[3] This reuptake process terminates GABAergic neurotransmission and maintains low extracellular GABA concentrations. By blocking GATs, Guvacine increases the concentration and prolongs the presence of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.[4] Experimental evidence indicates that Guvacine is a specific GABA reuptake inhibitor with no significant affinity for postsynaptic GABA receptors.[1]

The following diagram illustrates the signaling pathway at a GABAergic synapse and the role of Guvacine.

References

- 1. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Guvacine Hydrobromide: A Technical Guide to a Potent GABA Transporter Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacine hydrobromide, a pyridine alkaloid originating from the nut of Areca catechu, is a notable inhibitor of γ-aminobutyric acid (GABA) uptake. By targeting GABA transporters (GATs), guvacine effectively increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its study. The information is presented to support further research and drug development efforts centered on this compound.

Introduction

Guvacine is a naturally occurring alkaloid that has garnered significant interest in neuroscience research due to its specific action as a GABA reuptake inhibitor.[1][2] Unlike many other modulators of the GABAergic system, guvacine exhibits minimal affinity for postsynaptic GABA receptors, making it a valuable tool for isolating and studying the effects of GABA transporter inhibition.[3][4] This targeted action has led to its use in a variety of experimental studies to probe the physiological roles of GATs and to explore the therapeutic potential of GAT inhibition in conditions such as epilepsy. This guide will delve into the technical details of this compound's pharmacology and provide standardized protocols for its investigation.

Mechanism of Action

The primary mechanism of action of guvacine is the competitive inhibition of GABA transporters.[3][4] These transporters are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, a critical step in terminating GABAergic neurotransmission. By blocking these transporters, guvacine prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling.

Signaling Pathway: Inhibition of GABA Reuptake

The following diagram illustrates the fundamental mechanism of guvacine at a GABAergic synapse.

Caption: Guvacine inhibits the GABA transporter (GAT), preventing GABA reuptake.

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified against various GABA transporter subtypes. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Transporter Subtype | Species | IC50 (μM) | Reference |

| GAT-1 | Rat | 39 | [1][2][5][6] |

| GAT-2 | Rat | 58 | [1][2][5][6] |

| GAT-3 | Rat | 378 | [1][2][5][6] |

| GAT-1 | Human | 14 | [7] |

| GAT-3 | Human | 119 | [7] |

| BGT-1 (GAT-4) | Human | 1870 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro [³H]-GABA Uptake Assay in Rat Brain Synaptosomes

This assay is a fundamental method for determining the inhibitory activity of compounds on GABA transporters.

Objective: To measure the inhibition of radiolabeled GABA uptake into isolated nerve terminals (synaptosomes) by this compound.

Materials:

-

Whole rat brain

-

Sucrose solutions (0.32 M and 1.2 M)

-

HEPES-buffered sucrose

-

Krebs-Ringer Phosphate (KRP) buffer

-

[³H]-GABA (specific activity ~30-60 Ci/mmol)

-

This compound solutions of varying concentrations

-

Scintillation fluid

-

Whatman GF/C filters

-

Homogenizer, centrifuges (low-speed and high-speed), water bath, filtration manifold, scintillation counter.

Protocol:

Part 1: Synaptosome Preparation

-

Euthanize a rat according to approved animal care protocols and rapidly dissect the whole brain.

-

Homogenize the brain tissue in 5-10 volumes of ice-cold 0.32 M sucrose solution with a Potter-Elvehjem tissue grinder.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris (pellet P1).

-

Collect the supernatant (S1) and centrifuge it at 20,000 x g for 20 minutes at 4°C to obtain the crude synaptosomal pellet (P2).

-

Resuspend the P2 pellet in HEPES-buffered sucrose and layer it onto a discontinuous sucrose gradient (e.g., 0.8 M and 1.2 M sucrose layers).

-

Centrifuge at high speed (e.g., 50,000 x g) for 30 minutes at 4°C. The synaptosomes will be located at the interface of the sucrose layers.

-

Carefully collect the synaptosomal fraction and resuspend it in KRP buffer.

-

Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., Bradford or BCA assay).

Part 2: [³H]-GABA Uptake Assay

-

Dilute the synaptosomal suspension to a final protein concentration of approximately 0.2 mg/ml in KRP buffer.

-

Pre-incubate aliquots of the synaptosomal suspension for 5-10 minutes at 37°C in the presence of varying concentrations of this compound or vehicle (for control).

-

Initiate the uptake reaction by adding a mixture of non-radiolabeled GABA (final concentration ~1 µM) and [³H]-GABA (final concentration ~50 nM).

-

Allow the uptake to proceed for a short period (e.g., 1-5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration of the suspension through Whatman GF/C filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold KRP buffer to remove non-internalized [³H]-GABA.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control and determine the IC50 value.

Caption: Workflow for the in vitro [³H]-GABA uptake assay.

In Vivo Anticonvulsant Activity Assessment in Mice

This protocol outlines a general procedure to evaluate the anticonvulsant effects of this compound using established animal models of seizures.

Objective: To determine the efficacy of this compound in protecting against chemically or electrically induced seizures in mice.

Animal Models:

-

Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.

-

Pentylenetetrazol (PTZ) Test: A model for myoclonic and absence seizures.

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound

-

Vehicle (e.g., saline)

-

Pentylenetetrazol (PTZ)

-

Electroconvulsiometer

-

Animal observation cages

Protocol:

-

Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.

-

Drug Administration:

-

Divide the mice into groups (e.g., vehicle control, positive control, and different dose levels of this compound).

-

Administer this compound or vehicle intraperitoneally (i.p.) at a specific time before seizure induction (e.g., 30-60 minutes).

-

-

Seizure Induction:

-

MES Test: Deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or ear electrodes. The endpoint is the abolition of the hind limb tonic extension phase of the seizure.

-

PTZ Test: Administer a convulsant dose of PTZ (e.g., 60-80 mg/kg, i.p.). Observe the animals for the onset and severity of clonic and tonic-clonic seizures for a defined period (e.g., 30 minutes).

-

-

Data Analysis:

-

For the MES test, record the number of animals in each group protected from tonic hind limb extension.

-

For the PTZ test, record the latency to the first seizure and the percentage of animals exhibiting seizures.

-

Calculate the ED50 (the dose that protects 50% of the animals) for this compound in each model.

-

Caption: General workflow for in vivo anticonvulsant studies.

Conclusion

This compound remains a valuable pharmacological tool for the investigation of the GABAergic system. Its specific inhibition of GABA transporters, coupled with a growing body of quantitative data, provides a solid foundation for its use in both basic and translational research. The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible studies, ultimately contributing to a deeper understanding of the roles of GABA transporters in health and disease and aiding in the development of novel therapeutics targeting this critical system.

References

- 1. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Toward Imaging of the GABA Transporter Type 1 In Vivo: Quantitative Evaluation of 4 Novel PET Radiotracers in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fast and efficient synaptosome isolation and post-synaptic density enrichment from hiPSC-motor neurons by biochemical sub-cellular fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Guvacine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Guvacine hydrobromide, a potent inhibitor of gamma-aminobutyric acid (GABA) uptake.[1][2][3] this compound's role as a GAT-1, GAT-2, and GAT-3 inhibitor makes it a significant compound of interest in neuroscience research and drug development.[1][2][3] This document details the synthetic pathway from arecoline, outlines precise experimental protocols, and presents a thorough characterization of the final compound through various analytical techniques.

Physicochemical Properties

This compound is the hydrobromide salt of guvacine, an alkaloid naturally found in the nut of Areca catechu.[1][2]

| Property | Value | Reference |

| CAS Number | 6027-92-5 | [1] |

| Molecular Formula | C₆H₁₀BrNO₂ | [1] |

| Molecular Weight | 208.05 g/mol | [1][4] |

| Appearance | Needles | [4] |

| Melting Point | 280 °C (decomposes) | [4] |

| Solubility | Soluble in water. Almost insoluble in absolute alcohol, ether, chloroform, benzene, and acetone. | [4][5] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the hydrolysis of arecoline to arecaidine, followed by the demethylation of arecaidine to guvacine, and finally, conversion to its hydrobromide salt.

Synthesis Workflow

Caption: Synthetic pathway of this compound from Arecoline.

Experimental Protocols

Step 1: Hydrolysis of Arecoline to Arecaidine

This procedure is adapted from the known hydrolysis of arecoline in the presence of a base. Arecoline is hydrolyzed to arecaidine by carboxylesterase enzymes in biological systems, a reaction that can be mimicked chemically.

-

Materials: Arecoline hydrobromide, a suitable base (e.g., sodium hydroxide), water, hydrochloric acid.

-

Procedure:

-

Dissolve Arecoline hydrobromide in water.

-

Add a stoichiometric excess of a base (e.g., 1.2 equivalents of NaOH) to the solution.

-

Heat the reaction mixture under reflux for a specified period to ensure complete hydrolysis of the methyl ester.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the solution with hydrochloric acid to precipitate the arecaidine.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield arecaidine.

-

Step 2: Demethylation of Arecaidine to Guvacine

The N-demethylation of arecaidine is a crucial step to yield guvacine.

-

Materials: Arecaidine, demethylating agent (e.g., phosgene/amine protocol or other suitable reagents), appropriate solvent.

-

Procedure:

-

Suspend Arecaidine in a suitable inert solvent.

-

Introduce the demethylating agent under controlled conditions (e.g., inert atmosphere, specific temperature).

-

Stir the reaction mixture for the required duration, monitoring by TLC.

-

Upon completion, work up the reaction mixture to remove the demethylating agent and by-products. This may involve extraction and washing steps.

-

Purify the crude guvacine by recrystallization or column chromatography.

-

Step 3: Preparation of this compound

The final step involves the conversion of guvacine to its hydrobromide salt to enhance stability and solubility in aqueous media.

-

Materials: Guvacine, hydrobromic acid (HBr), a suitable solvent (e.g., absolute ethanol).

-

Procedure:

-

Dissolve the purified guvacine in a minimal amount of hot absolute ethanol.

-

Slowly add a stoichiometric amount of concentrated hydrobromic acid to the solution while stirring.

-

Cool the solution slowly to room temperature and then in an ice bath to facilitate the crystallization of this compound.

-

Collect the crystals by filtration, wash with a small amount of cold absolute ethanol, and dry under vacuum.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Characterization Workflow

Caption: Analytical techniques for the characterization of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

| ¹H NMR (D₂O) | ¹³C NMR (D₂O) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| 7.23 (m, 1H) | 169.2 |

| 4.30 (ddd, J = 2.2, 3.4, 16.4 Hz, 1H) | 140.6 |

| 4.22 (ddd, J = 1.6, 3.9, 16.4 Hz, 1H) | 129.7 |

| 3.80 (s, 3H) | 66.5 |

| 3.58–3.63 (m, 2H) | 63.9 |

| 3.43 (s, 3H) | 60.2 |

| 2.85 (m, 1H) | 55.5 |

| 2.66 (m, 1H) | 25.5 |

| Note: The provided NMR data is for a related compound, arecoline N-oxide, as detailed ¹H and ¹³C NMR data for this compound is not readily available in the searched literature. This data is included for illustrative purposes of the types of signals expected for a similar molecular scaffold.[6] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-2500 | O-H stretch (carboxylic acid), N-H stretch (secondary amine salt) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1650 | C=C stretch (alkene) |

| ~1200-1000 | C-O stretch (carboxylic acid) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

| Ion | m/z |

| [M+H]⁺ | 128.0707 |

| Note: This mass corresponds to the free base, guvacine.[5] |

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The provided protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. The synthesis via hydrolysis and subsequent demethylation of arecoline offers a viable route to obtain this important GABA uptake inhibitor. The outlined analytical methods are crucial for ensuring the quality and purity of the synthesized compound for further biological evaluation.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. This compound|CAS 6027-92-5|DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Guvacine [drugfuture.com]

- 5. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and muscarinic activity of a series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

Guvacine Hydrobromide: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacine hydrobromide is a naturally occurring pyridine alkaloid derived from the nut of the Areca catechu palm. It is a potent and selective inhibitor of gamma-aminobutyric acid (GABA) uptake, primarily targeting the GABA transporter 1 (GAT-1). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its study. The information is intended to support researchers and professionals in the fields of neuroscience and drug development in their exploration of GABAergic system modulation.

Chemical and Physical Properties

This compound is the hydrobromide salt of Guvacine. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6027-92-5 | [1] |

| Molecular Formula | C₆H₁₀BrNO₂ | [1] |

| Molecular Weight | 208.05 g/mol | [1] |

| Appearance | Powder | |

| Solubility | Soluble in water. Almost insoluble in 100% alcohol, ether, chloroform, and benzene. | [2][3] |

| Storage | 2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO. | [1] |

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of GABA transporters (GATs). By blocking these transporters, which are located on presynaptic neurons and glial cells, this compound increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. This mechanism is crucial for regulating neuronal excitability throughout the central nervous system. Experimental evidence indicates that Guvacine has no significant affinity for postsynaptic GABA receptors.[2][3][4]

The inhibitory activity of this compound has been quantified against several rat GABA transporter subtypes, as detailed in the table below.

| Target | IC₅₀ (μM) |

| rat GAT-1 | 39 |

| rat GAT-2 | 58 |

| rat GAT-3 | 378 |

Data sourced from DC Chemicals.[5]

Experimental Protocols

[³H]GABA Uptake Inhibition Assay in HEK-293 Cells

This protocol outlines a method to determine the inhibitory potency of this compound on GABA transporters expressed in a cellular context.

Objective: To measure the IC₅₀ value of this compound for the inhibition of [³H]GABA uptake in Human Embryonic Kidney (HEK-293) cells stably expressing a specific GABA transporter subtype (e.g., GAT-1).

Materials:

-

HEK-293 cells stably transfected with the GABA transporter of interest

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

[³H]GABA (radioligand)

-

Unlabeled GABA

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Scintillation fluid

-

Scintillation counter

-

48-well cell culture plates

Procedure:

-

Cell Culture: Seed the stably transfected HEK-293 cells in 48-well plates and grow to approximately 80-90% confluency.

-

Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS.

-

Pre-incubation: Add assay buffer containing various concentrations of this compound to the wells. For control wells, add buffer without the inhibitor. Incubate for a specified period (e.g., 10-20 minutes) at room temperature.

-

Uptake Initiation: Initiate GABA uptake by adding a solution of [³H]GABA (at a concentration near its Kₘ for the transporter) to each well.

-

Incubation: Incubate for a short period (e.g., 3-5 minutes) at room temperature to allow for GABA uptake.

-

Uptake Termination: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold PBS to remove extracellular [³H]GABA.

-

Cell Lysis and Scintillation Counting: Lyse the cells in each well and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the amount of [³H]GABA taken up by the cells using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition for each concentration of this compound relative to the control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies Using Guvacine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Guvacine hydrobromide, a potent inhibitor of γ-aminobutyric acid (GABA) transporters (GATs). This document outlines its mechanism of action, key applications, detailed experimental protocols, and relevant quantitative data to facilitate its use in neuroscience research and drug development.

Introduction

Guvacine is a naturally occurring alkaloid found in the nut of Areca catechu.[1][2][3] As a hydrobromide salt, it exhibits enhanced water solubility and stability, making it suitable for in vitro experimental use. Guvacine is a competitive inhibitor of GABA uptake, primarily targeting the presynaptic GABA transporters.[4][5] By blocking these transporters, Guvacine increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby potentiating GABAergic neurotransmission. It displays selectivity for GATs with no significant affinity for postsynaptic GABA receptors.[4][5]

Mechanism of Action

This compound selectively binds to GABA transporters (GATs), preventing the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This inhibition leads to an accumulation of GABA in the synapse, enhancing the activation of both ionotropic GABAA and metabotropic GABAB receptors on the postsynaptic neuron. The overall effect is an increase in inhibitory signaling.

Quantitative Data

The inhibitory potency of this compound and its hydrochloride salt has been characterized against various GABA transporter subtypes. The following table summarizes key quantitative data from in vitro studies.

| Compound | Transporter | Species | IC50 (μM) | Reference |

| This compound | GAT-1 | Rat | 39 | [1][2] |

| GAT-2 | Rat | 58 | [1][2] | |

| GAT-3 | Rat | 378 | [1][2] | |

| Guvacine hydrochloride | GAT-1 | Human | 14 | [3][6] |

| GAT-1 | Rat | 39 | [6] | |

| GAT-2 | Rat | 58 | [3][6] | |

| GAT-3 | Human | 119 | [3][6] | |

| GAT-3 | Rat | 378 | [6] | |

| BGT-1 | Human | 1870 | [3][6] |

Experimental Protocols

[³H]-GABA Uptake Assay in Synaptosomes

This assay measures the ability of this compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

Materials:

-

Fresh or frozen rodent brain tissue (e.g., cortex, hippocampus)

-

Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)

-

Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 25 mM HEPES, 10 mM glucose, pH 7.4)

-

[³H]-GABA (specific activity ~30-60 Ci/mmol)

-

This compound stock solution

-

Scintillation cocktail

-

Glass-Teflon homogenizer

-

Refrigerated centrifuge

-

Microcentrifuge tubes

-

Water bath

-

Filtration apparatus with glass fiber filters

-

Scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Dissect the brain region of interest on ice.

-

Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a glass-Teflon homogenizer (10-12 gentle strokes).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant (S1) and centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Discard the supernatant. The resulting pellet (P2) contains the crude synaptosomal fraction.

-

Gently resuspend the P2 pellet in KRH buffer.

-

Determine the protein concentration of the synaptosomal preparation (e.g., using a BCA protein assay).

-

-

GABA Uptake Assay:

-

Dilute the synaptosomal suspension to a final protein concentration of approximately 0.1-0.2 mg/mL in KRH buffer.

-

In microcentrifuge tubes, pre-incubate 100 µL of the synaptosomal suspension with varying concentrations of this compound (or vehicle control) for 10-15 minutes at 37°C.

-

Initiate the uptake by adding a fixed concentration of [³H]-GABA (e.g., 50 nM).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold KRH buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of this compound for the GABA transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to the transporter.

Materials:

-

Synaptosomal membrane preparation (as described above) or cell lines expressing the target GAT

-

Radiolabeled GAT ligand (e.g., [³H]tiagabine or a derivative)

-

This compound stock solution

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Filtration apparatus with glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Prepare synaptosomes as described previously.

-

To obtain membranes, lyse the synaptosomes in a hypotonic buffer and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation (50-100 µg protein), a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and a range of concentrations of this compound.

-

The total assay volume should be consistent (e.g., 250 µL).

-

Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known GAT inhibitor, e.g., unlabeled tiagabine).

-

Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the potential cytotoxic effects of this compound on cultured cells.

Materials:

-

Cultured neuronal or glial cells (e.g., primary cortical neurons, astrocytes, or a relevant cell line)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.

-

-

Treatment:

-

Remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Express the absorbance values as a percentage of the vehicle control to determine cell viability.

-

Concluding Remarks

This compound is a valuable pharmacological tool for the in vitro investigation of the GABAergic system. Its specific inhibitory action on GABA transporters allows for the modulation of GABAergic signaling and the study of its downstream consequences. The protocols provided herein offer a starting point for researchers to explore the effects of this compound in various in vitro models. It is recommended that researchers optimize these protocols for their specific experimental systems and research questions.

References

- 1. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Preparation of Crude Synaptosomal Fractions from Mouse Brains and Spinal Cords [bio-protocol.org]